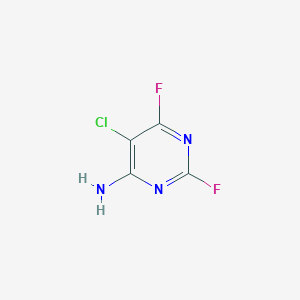

5-Chloro-2,6-difluoropyrimidin-4-amine

Description

Importance of Functionalized Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research

Functionalized pyrimidine scaffolds are cornerstones of modern medicinal chemistry. The pyrimidine ring system is a key component of nucleobases, the fundamental building blocks of DNA and RNA, making it a "privileged scaffold" in drug design. This inherent biological relevance has led to the development of a vast array of pyrimidine-containing drugs with diverse therapeutic applications, including anticancer agents, antivirals, and antibacterials. elsevierpure.comwisdomlib.org The versatility of the pyrimidine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. bohrium.com

Strategic Incorporation of Halogen Substituents in Heterocyclic Chemistry

The introduction of halogen atoms into heterocyclic compounds is a widely employed strategy in drug discovery and development. nih.gov Halogen substituents, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties. They can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase membrane permeability, and modulate the acidity or basicity of nearby functional groups. researchgate.net

Furthermore, halogens can participate in specific non-covalent interactions known as halogen bonds. acs.orgacs.org A halogen bond is an attractive interaction between a halogen atom in a molecule and a Lewis base. This interaction, analogous to the more familiar hydrogen bond, is increasingly recognized for its potential to enhance the binding affinity and selectivity of a drug candidate for its target protein. nih.govnamiki-s.co.jp The strategic placement of chlorine and fluorine atoms in 5-Chloro-2,6-difluoropyrimidin-4-amine, therefore, offers a powerful tool for medicinal chemists to rationally design molecules with improved pharmacological profiles.

Overview of Research Trajectories for this compound

While the broader classes of functionalized pyrimidines and halogenated heterocycles are subjects of extensive research, specific in-depth studies on this compound are still emerging. Currently, its primary role is that of a specialized building block available from commercial suppliers for use in synthetic chemistry. Its structural features make it an attractive starting material for the synthesis of more complex substituted pyrimidines.

The presence of three distinct halogen atoms (one chlorine and two fluorine) at specific positions on the pyrimidine ring, along with an amine group, provides multiple reactive sites for further chemical modification. Researchers can selectively target these positions to introduce a variety of other functional groups, thereby generating libraries of novel compounds for screening in drug discovery programs. The future research trajectory for this compound is likely to involve its incorporation into larger molecules designed to interact with specific biological targets, leveraging the combined benefits of the pyrimidine core and its halogen substituents.

Chemical and Physical Properties

Below is a table summarizing the known properties of this compound.

| Property | Value |

| CAS Number | 27078-72-4 |

| Molecular Formula | C₄H₂ClF₂N₃ |

| Molecular Weight | 165.53 g/mol |

| Synonyms | 4-Amino-5-chloro-2,6-difluoropyrimidine |

Data sourced from Molport. molport.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,6-difluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBPHXXXRLQRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623010 | |

| Record name | 5-Chloro-2,6-difluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27078-72-4 | |

| Record name | 5-Chloro-2,6-difluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2,6 Difluoropyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Pathways to Access 5-Chloro-2,6-difluoropyrimidin-4-amine

The core strategy for synthesizing this compound involves the reaction of a suitable perhalogenated pyrimidine (B1678525) with a nitrogen-centered nucleophile. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of multiple halogen atoms, facilitates attack by nucleophiles. researchgate.net

5-Chloro-2,4,6-trifluoropyrimidine (B1583448) serves as a key starting material for the synthesis of various polysubstituted pyrimidine derivatives. nih.govnih.gov Its reactions with nitrogen-centered nucleophiles have been studied to understand the regioselectivity of these SNAr processes. nih.govresearchgate.net These reactions typically yield a mixture of products, reflecting the activating effect of the ring nitrogen atoms and the steric influence of the chlorine atom. nih.govnih.gov

A series of reactions between 5-chloro-2,4,6-trifluoropyrimidine and a range of primary and secondary amines are often conducted in a solvent like acetonitrile (B52724) at 0 °C, with a base such as diisopropylethylamine (DIPEA) to act as a hydrogen fluoride (B91410) scavenger. nih.govresearchgate.net

The direct synthesis of this compound can be achieved through the reaction of 5-Chloro-2,4,6-trifluoropyrimidine with ammonia (B1221849). nih.govsigmaaldrich.comsigmaaldrich.com This reaction leads to the formation of two isomeric products: the desired this compound and the minor isomer, 5-chloro-4,6-difluoropyrimidin-2-amine. nih.govsigmaaldrich.com The formation of these isomers is typically monitored and quantified using 19F NMR analysis of the reaction mixture. nih.govresearchgate.net

The reaction of 5-Chloro-2,4,6-trifluoropyrimidine with primary amines, such as benzylamine (B48309) and ethylamine, also proceeds via a nucleophilic aromatic substitution mechanism. nih.govsemanticscholar.org These reactions similarly produce a mixture of the 4-amino and 2-amino substituted isomers. For instance, the reaction with benzylamine in acetonitrile at 0°C results in the formation of N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine and N-benzyl-5-chloro-4,6-difluoropyrimidin-2-amine. semanticscholar.org

Secondary amines, like diethylamine (B46881), also react with 5-Chloro-2,4,6-trifluoropyrimidine to yield substituted aminopyrimidines. nih.govsigmaaldrich.com The reaction with diethylamine in the presence of DIPEA leads to the formation of 5-Chloro-N,N-diethyl-2,6-difluoropyrimidin-4-amine as the major product. sigmaaldrich.com As with other amines, a minor 2-substituted isomer is also formed. nih.gov

A critical aspect of the SNAr reactions on 5-Chloro-2,4,6-trifluoropyrimidine is the regioselectivity of the nucleophilic attack. The substitution can occur at either the C2 or C4/C6 positions.

In the reactions of 5-Chloro-2,4,6-trifluoropyrimidine with various nitrogen-centered nucleophiles, there is a consistent and predominant formation of the 4-amino substituted derivative over the 2-amino isomer. nih.govresearchgate.net For example, the reaction with ammonia yields a 9:1 ratio of the 4-amino to the 2-amino product. nih.govsigmaaldrich.com This selectivity is influenced by the electronic and steric effects of the substituents on the pyrimidine ring. The electronegative chlorine atom at the 5-position activates the ortho positions (C4 and C6) towards nucleophilic attack, which partially counteracts any steric hindrance. researchgate.net

While the formation of the 2-substituted regioisomer necessitates a purification step to isolate the desired 4-amino derivative, the 4-amino products can still be obtained in acceptable yields. nih.govsemanticscholar.orgnih.gov

Interactive Data Table: Reactions of 5-Chloro-2,4,6-trifluoropyrimidine with Amine Nucleophiles

| Nucleophile | Major Product (4-substituted) | Minor Product (2-substituted) | Ratio of 4-isomer : 2-isomer | Isolated Yield of Major Product |

| Ammonia | This compound | 5-Chloro-4,6-difluoropyrimidin-2-amine | 9 : 1 | Not specified |

| Benzylamine | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | N-Benzyl-5-chloro-4,6-difluoropyrimidin-2-amine | 5 : 1 | Not specified |

| Ethylamine | N-Ethyl-5-chloro-2,6-difluoropyrimidin-4-amine | N-Ethyl-5-chloro-4,6-difluoropyrimidin-2-amine | 8 : 1 | Not specified |

| Diethylamine | 5-Chloro-N,N-diethyl-2,6-difluoropyrimidin-4-amine | 5-Chloro-N,N-diethyl-4,6-difluoropyrimidin-2-amine | 10 : 1 | Not specified |

Data sourced from studies on the reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine. nih.govsemanticscholar.org

Regioselectivity and Isomer Formation in S<sub>N</sub>Ar Processes

Factors Influencing Regioisomeric Ratios (e.g., Electronic, Steric Effects)

In the synthesis of substituted pyrimidines, including this compound, controlling the position of incoming substituents is critical. The preferential formation of one regioisomer over another is governed by several interconnected factors, primarily electronic and steric effects inherent to the pyrimidine ring and the reactants involved. numberanalytics.com

Electronic Effects: The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms. youtube.com This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), which is a common mechanism in the synthesis and functionalization of halogenated pyrimidines. acs.orgnih.gov The nitrogen atoms can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at positions ortho or para (positions 2, 4, and 6) to the ring nitrogens. youtube.com

For a di-halogenated precursor like 2,4-dichloropyrimidine, the electronic influence of the ring nitrogens makes both chlorine atoms susceptible to substitution. However, the chlorine at the 4-position is generally more reactive than the one at the 2-position. This is because the nitrogen atoms exert a stronger electron-withdrawing effect at the para-position (C4) and ortho-position (C2/C6), but the stabilization of the reaction intermediate is often most effective for attack at C4.

In a molecule such as 2,5-dichloropyrimidine, the chlorine at the 2-position, situated between two nitrogen atoms, is the most reactive site for nucleophilic attack. youtube.com The attack at the 5-position is less favorable because the resulting negative charge in the intermediate cannot be delocalized onto the electronegative nitrogen atoms. youtube.com This principle highlights how the relative positions of halogens and ring nitrogens dictate the regioselectivity of substitution reactions.

Steric Effects: Steric hindrance plays a significant role by affecting the accessibility of a reaction site. numberanalytics.com A bulky nucleophile will preferentially attack the less sterically hindered position on the pyrimidine ring. For instance, in a precursor with multiple halogen sites, a nucleophile may be directed away from a position flanked by a bulky substituent. Catalyst design can also exploit steric effects to favor the formation of a specific regioisomer. numberanalytics.com The size and shape of both the reactants and any catalysts used can be pivotal in determining the final isomeric ratio. numberanalytics.com

The interplay of these effects is summarized in the table below:

| Factor | Description | Impact on Pyrimidine Substitution |

| Electronic Effects | The influence of electron-withdrawing or -donating groups on the charge distribution of the pyrimidine ring. | The two nitrogen atoms make the pyrimidine ring electron-deficient, activating positions 2, 4, and 6 for nucleophilic attack. The ability to delocalize the negative charge in the Meisenheimer complex onto the nitrogen atoms is a key directing factor. youtube.com |

| Steric Effects | The spatial arrangement of atoms in the pyrimidine precursor and the incoming nucleophile, which can hinder or facilitate attack at a specific position. | Bulky nucleophiles will favor attack at less crowded positions. Substituents already on the ring can block adjacent sites from being attacked. numberanalytics.com |

| Reaction Conditions | Parameters such as temperature, solvent, and pressure that can influence reaction pathways. | Altering the solvent can change the electronic properties of the reactants, thereby influencing regioselectivity. numberanalytics.com |

Methodological Considerations for Yield Optimization and Product Isolation

Optimizing the yield and ensuring efficient isolation of the final product are paramount in the synthesis of this compound. This involves careful control over reaction conditions and the selection of appropriate purification techniques.

Catalyst Selection: In many modern synthetic methods, catalyst design is critical for controlling reaction outcomes. numberanalytics.com For instance, base-catalyzed reactions are common in pyrimidine synthesis, and the strength (pKa) of the base can significantly impact reaction time and yield. japsonline.com

Reaction Temperature and Time: Temperature control is crucial. For example, in the synthesis of 5-chloro-2,3-difluoropyridine (B143520) from 2,3,5-trichloropyridine, a specific temperature profile involving heating at 145 °C for 17 hours, followed by an increase to 190 °C for 19 hours, was essential for achieving a high yield of 90%. google.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) ensures the reaction is stopped at the optimal time to maximize product formation and minimize side reactions. japsonline.com

Solvent and Reagent Choice: The choice of solvent can influence reactant solubility and reaction pathways. In the fluorination of 2,3,5-trichloropyridine, a mixture of sulfolane (B150427) and dimethyl sulfoxide (B87167) (DMSO) was used as the solvent with a cesium fluoride and potassium fluoride mixture acting as the fluorinating agent. google.com The concentration and stoichiometry of reagents, such as the amount of phosphorous oxychloride used for chlorination, must be precisely controlled. japsonline.com

Product Isolation and Purification: After the reaction is complete, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts.

Quenching and Extraction: Reactions are often quenched, for example, by pouring the reaction mass into ice-cold water to stop the reaction and precipitate the crude product. japsonline.com This is followed by extraction into an organic solvent to separate the product from aqueous-soluble impurities.

Chromatography: Column chromatography is a standard method for purifying organic compounds. By using a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent system), the desired product can be separated from impurities based on differences in polarity.

Crystallization: Recrystallization from an appropriate solvent is a powerful technique for purifying solid products. This method relies on the principle that the desired compound is more soluble in a hot solvent than in a cold one, while impurities remain in solution upon cooling.

Distillation: For liquid products, distillation (often under reduced pressure to avoid decomposition at high temperatures) can be used for purification. google.com

The table below outlines key considerations for process optimization:

| Parameter | Objective | Example Methodologies |

| Yield | Maximize the formation of the desired product. | Adjusting temperature and reaction time google.com, selecting optimal catalysts and bases japsonline.com, controlling reagent stoichiometry. |

| Purity | Remove unreacted starting materials, byproducts, and other impurities. | Column chromatography, recrystallization, distillation google.com, aqueous work-up and extraction. japsonline.com |

| Efficiency | Reduce reaction time and simplify the overall process. | Microwave-assisted synthesis can significantly shorten reaction times. acs.org One-pot procedures can reduce the number of isolation steps. nih.gov |

| Scalability | Ensure the method is suitable for large-scale industrial production. | Choosing inexpensive and readily available reagents, avoiding hazardous materials like iron powder in favor of catalytic hydrogenation where appropriate. google.com |

Related Synthetic Transformations Utilizing Halogenated Pyrimidine Precursors

Halogenated pyrimidines are versatile intermediates in organic synthesis, serving as precursors for a wide range of functionalized derivatives through various nucleophilic substitution reactions. acs.orgnih.gov The electron-deficient nature of the pyrimidine ring facilitates the displacement of halogen atoms by a variety of nucleophiles. youtube.com

Azidation Reactions for Functionalized Pyrimidines

Azidation, the introduction of the azide (B81097) (-N₃) group, is a key transformation for creating functionalized pyrimidines. The azide group can subsequently be used in click chemistry reactions or be reduced to an amine. The synthesis of azides often involves the nucleophilic substitution of a halide with an azide salt, such as sodium azide (NaN₃).

Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation. acs.org This technique can significantly reduce reaction times compared to conventional heating. The reaction of a halogenated pyrimidine with an alkali azide can be performed in an aqueous medium, often without the need for a phase-transfer catalyst. acs.org This approach is not only efficient but also aligns with the principles of green chemistry by using water as a solvent. Enzymatic methods have also been developed for azidation, showcasing the versatility of biochemical catalysts in performing challenging C-H bond functionalization, although this is more established for aliphatic carbons. nih.gov

Etherification and Other Nucleophilic Substitutions at Halogenated Sites

The halogen atoms on a pyrimidine ring can be readily displaced by oxygen, nitrogen, and sulfur nucleophiles to afford a diverse array of derivatives.

Etherification: The formation of aryl ethers from halogenated pyrimidines can be achieved through nucleophilic substitution with alcohols or phenols. nih.govnih.gov One-pot methods have been developed where a pyrimidine containing an amide linkage (a pyrimidinone) is activated in situ and then reacted with an alcohol or phenol. nih.gov This process can be facilitated by reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base such as cesium carbonate (Cs₂CO₃). nih.gov Electrochemical methods have also been employed for the etherification of aryl halides with phenols, demonstrating a robust strategy for C-O bond formation. acs.org

Other Nucleophilic Substitutions: A wide variety of nucleophiles can be used to functionalize halogenated pyrimidines via the SNAr mechanism. quimicaorganica.org

Amination: Reaction with ammonia or amines leads to the formation of aminopyrimidines. youtube.com

Thiolation: Thiolates can displace halogens to form thioethers. youtube.com

Cyanation: The introduction of a cyano group can be achieved using cyanide salts.

The regioselectivity of these reactions is governed by the electronic factors discussed previously, with substitution preferentially occurring at the C2, C4, and C6 positions. youtube.com

The following table summarizes common nucleophilic substitution reactions on halogenated pyrimidines:

| Reaction Type | Nucleophile | Reagents/Conditions | Product |

| Azidation | Azide ion (N₃⁻) | Sodium azide (NaN₃), often with microwave irradiation in an aqueous medium. acs.org | Azidopyrimidine |

| Etherification | Alcohols (R-OH), Phenols (Ar-OH) | BOP, Cs₂CO₃ for one-pot synthesis nih.gov; Electrochemical methods. acs.org | Alkoxy/Aryloxypyrimidine |

| Amination | Ammonia (NH₃), Amines (R-NH₂) | Excess ammonia or amine, often under controlled temperature. youtube.com | Aminopyrimidine |

| Thiolation | Thiolates (R-S⁻) | Sodium thiolate (NaSR). youtube.com | Thioether |

Reactivity and Derivatization Strategies for 5 Chloro 2,6 Difluoropyrimidin 4 Amine

Chemical Transformations of the Amino Moiety

The amino group at the C4 position of 5-Chloro-2,6-difluoropyrimidin-4-amine is a primary site for chemical modification, offering a straightforward handle to introduce a variety of functional groups and build molecular complexity.

Formation of Substituted Aminopyrimidines via N-Alkylation and N-Acylation

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus readily amenable to N-alkylation and N-acylation reactions.

N-Alkylation: This process involves the reaction of this compound with an alkylating agent, typically an alkyl halide, in the presence of a base. The base is necessary to deprotonate the amino group, enhancing its nucleophilicity, or to neutralize the hydrogen halide formed during the reaction. The general reaction is as follows:

Reactants: this compound, Alkyl Halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH, DIPEA)

Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Acetonitrile (B52724) (ACN), or Tetrahydrofuran (THF) are commonly used.

Conditions: The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the alkylating agent.

While direct N-alkylation can sometimes lead to mixtures of mono- and di-alkylated products, reaction conditions can be optimized to favor the desired product.

N-Acylation: The amino group can be acylated using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine. This reaction leads to the formation of an amide linkage.

Reactants: this compound, Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Triethylamine, Pyridine)

Solvent: Dichloromethane (DCM) or other inert aprotic solvents are often employed.

Conditions: These reactions are often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acylating agent and are then allowed to warm to room temperature.

The resulting N-acylated products are valuable intermediates for further functionalization.

| Reaction Type | Reagents | Typical Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | DMF, Room Temp to 80°C | N-Alkyl-5-chloro-2,6-difluoropyrimidin-4-amine |

| N-Acylation | Acyl chloride, Base (e.g., Et₃N) | DCM, 0°C to Room Temp | N-Acyl-5-chloro-2,6-difluoropyrimidin-4-amine |

Reactivity Towards Electrophiles at the Amino Group

Beyond simple alkylation and acylation, the amino group can react with a variety of other electrophiles. For instance, it can undergo reactions with isocyanates to form ureas, or with sulfonyl chlorides to yield sulfonamides. These reactions further expand the diversity of derivatives that can be generated from this versatile starting material.

Further Nucleophilic Substitution at the Fluorine and Chlorine Positions

The halogen atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution (SNAᵣ), a cornerstone of pyrimidine chemistry. The high electronegativity of the fluorine atoms and the ring nitrogens makes the carbon atoms at positions 2, 5, and 6 electrophilic and thus prone to attack by nucleophiles.

Selective Displacement of Remaining Halogens

The differential reactivity of the halogen atoms allows for selective substitution. In many halogenated pyrimidines, the fluorine atom at the C2 position is often more labile than the chlorine atom at the C5 position towards nucleophilic attack. This is due to the stronger electron-withdrawing effect of the adjacent ring nitrogen atoms on the C2 position.

A typical procedure for nucleophilic substitution on a related compound, 5-chloro-2,4,6-trifluoropyrimidine (B1583448), involves reacting it with a nucleophile in a suitable solvent, often in the presence of a base. For instance, the reaction with an amine nucleophile in acetonitrile at 0°C in the presence of diisopropylethylamine (DIPEA) as a hydrogen fluoride (B91410) scavenger has been reported. nih.govresearchgate.net This methodology can be adapted for this compound.

Common nucleophiles used for these substitutions include:

O-Nucleophiles: Alcohols, phenols (in the presence of a base to form alkoxides/phenoxides)

N-Nucleophiles: Amines (primary and secondary), anilines

S-Nucleophiles: Thiols (in the presence of a base to form thiolates)

The choice of nucleophile, solvent, temperature, and base can be tailored to achieve the desired substitution pattern.

Influence of Existing Substituents on Subsequent Reactivity

The presence of the amino group at C4 and the remaining halogen atoms significantly influences the regioselectivity of subsequent nucleophilic substitution reactions. The electron-donating nature of the amino group can modulate the electrophilicity of the pyrimidine ring.

Generally, the order of reactivity for nucleophilic substitution on dihalogenated pyrimidines can be influenced by both electronic and steric factors. The position para to the amino group (C6) and ortho to a nitrogen atom is often highly activated towards nucleophilic attack. The relative reactivity of the C2-F and C6-F positions would depend on the specific nucleophile and reaction conditions. The C5-Cl is generally less reactive towards nucleophilic substitution compared to the fluorine atoms at C2 and C6.

This compound as a Building Block for Complex Molecules

The ability to perform sequential and selective modifications at the amino and halogen positions makes this compound a valuable precursor for the synthesis of complex, highly substituted pyrimidine derivatives. Halogenated pyrimidines are common starting materials for the synthesis of a wide array of functionalized molecules. researchgate.net

This building block is particularly prominent in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The pyrimidine core often serves as a scaffold that mimics the purine (B94841) ring of ATP, and the substituents at the 2, 4, 5, and 6 positions are tailored to achieve potent and selective binding to the kinase's active site. For example, related 5-chloro-diaminopyrimidine scaffolds have been utilized in the design of potent inhibitors for anaplastic lymphoma kinase (ALK).

The synthetic strategy often involves an initial reaction at the most reactive halogen (typically a fluorine at C2 or C6) with a key amine-containing fragment, followed by further modifications, such as Suzuki or other cross-coupling reactions at the less reactive chlorine position to introduce aryl or heteroaryl groups.

Role in Rapid Analogue Synthesis (RAS) Techniques

Rapid Analogue Synthesis (RAS) is a cornerstone of modern drug discovery, enabling the swift generation of compound libraries to explore structure-activity relationships (SAR). The utility of a scaffold in RAS is largely determined by its ability to undergo predictable and regioselective reactions with a diverse range of building blocks. While direct studies on this compound are not extensively detailed in publicly accessible literature, its reactivity can be inferred from closely related structures like 5-chloro-2,4,6-trifluoropyrimidine. researchgate.netnih.gov

The pyrimidine ring is inherently electron-deficient, which activates the halogen substituents toward nucleophilic aromatic substitution (SNAr). The reactivity of the halogen atoms is modulated by the electronic effects of the ring nitrogen atoms and the other substituents. In the case of this compound, the fluorine atoms at the C2 and C6 positions are expected to be the most labile sites for nucleophilic attack due to the strong activation by the adjacent ring nitrogens. The chlorine atom at C5 is generally less reactive towards SNAr.

This differential reactivity is crucial for RAS, as it allows for a stepwise and controlled introduction of diversity elements. For instance, reaction with a primary or secondary amine would preferentially displace one of the fluorine atoms, leading to a mono-substituted product. The choice of nucleophile and reaction conditions can influence the regioselectivity of this substitution.

The general approach for utilizing this scaffold in RAS would involve:

Initial Nucleophilic Substitution: Reaction with a library of nucleophiles (e.g., amines, thiols, alcohols) to displace one of the fluorine atoms, creating a first generation of analogues.

Further Diversification: The remaining halogen(s) can then be targeted in subsequent reactions, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further SNAr reactions under more forcing conditions.

The following table illustrates the potential outcomes of reacting an analogous compound, 5-chloro-2,4,6-trifluoropyrimidine, with various nitrogen nucleophiles, which serves as a model for the expected reactivity of this compound.

| Nucleophile | Product(s) | Observations |

| Ammonia (B1221849) | 4-amino-5-chloro-2,6-difluoropyrimidine | The reaction shows selectivity for the C4 position in the trifluoro analogue. nih.gov |

| Primary Amines | Mixture of 2- and 4-substituted isomers | The ratio of isomers is dependent on the steric and electronic nature of the amine. researchgate.net |

| Secondary Amines | Predominantly 4-substituted product | Increased steric hindrance of the nucleophile can enhance regioselectivity. researchgate.net |

This table is based on the reactivity of 5-chloro-2,4,6-trifluoropyrimidine and is intended to be illustrative of the potential reactivity of this compound.

The ability to generate a large number of analogues in a systematic and efficient manner makes this compound and related scaffolds highly valuable for the generation of compound libraries for high-throughput screening. researchgate.net

Integration into Polyfunctional Pyrimidine Systems

Polyfunctional pyrimidine systems are molecules that incorporate multiple reactive centers or functional groups, often leading to complex, three-dimensional structures with specific biological activities or material properties. This compound is an ideal starting material for the construction of such systems due to its inherent polyfunctionality.

The strategic, sequential substitution of the halogen atoms allows for the introduction of different functionalities at specific positions on the pyrimidine ring. This controlled derivatization is key to building complex molecules. For example, after an initial SNAr reaction at one of the fluoro positions, the remaining fluoro and chloro substituents can be addressed. The chlorine at the C5 position, being less reactive to SNAr, is an excellent handle for late-stage diversification using transition metal-catalyzed cross-coupling reactions.

A representative synthetic strategy for integrating this scaffold into a polyfunctional system might involve the following steps:

Selective SNAr at C2 or C6: Displacement of a fluorine atom with a desired nucleophile, for instance, an amine containing another functional group (e.g., an ester, a protected alcohol).

Cross-Coupling at C5: A Suzuki or Sonogashira coupling reaction at the C5-chloro position to introduce an aryl, heteroaryl, or alkynyl group. This step significantly increases the molecular complexity and allows for the exploration of new chemical space.

Modification of the C4-amino group: The exocyclic amino group can also be functionalized, for example, through acylation or alkylation, to further expand the structural diversity.

Final SNAr at the remaining Fluoro-position: Under more vigorous conditions, the last fluorine atom can be replaced, completing the construction of a highly substituted, polyfunctional pyrimidine core.

The development of methodologies for creating such complex structures is of great interest in drug discovery, as exemplified by the synthesis of various kinase inhibitors and other biologically active molecules based on substituted pyrimidine cores. The ability to introduce multiple points of diversity allows for the fine-tuning of a compound's pharmacological properties.

The table below outlines a hypothetical reaction sequence to illustrate the integration of this compound into a polyfunctional system.

| Step | Reaction Type | Position(s) Modified | Reagents/Conditions | Resulting Functionalization |

| 1 | SNAr | C6 | R1NH2, DIPEA, MeCN, 0 °C to rt | Introduction of an amino substituent (R1NH-) |

| 2 | Suzuki Coupling | C5 | R2B(OH)2, Pd(PPh3)4, Na2CO3, Toluene/H2O, 80 °C | Introduction of an aryl/heteroaryl group (R2) |

| 3 | SNAr | C2 | R3SH, K2CO3, DMF, 100 °C | Introduction of a thioether group (R3S-) |

| 4 | Acylation | C4-NH2 | (R4CO)2O, Pyridine, rt | Formation of an amide bond (R4CONH-) |

This stepwise approach highlights the synthetic versatility of this compound as a building block for constructing complex, polyfunctional pyrimidine derivatives.

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2,6 Difluoropyrimidin 4 Amine

Application of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy stands out as a particularly powerful tool for the analysis of fluorinated organic molecules due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus.

Monitoring Reaction Progress and Conversion Rates

In the synthesis of 5-Chloro-2,6-difluoropyrimidin-4-amine, ¹⁹F NMR spectroscopy is instrumental for real-time monitoring of the reaction. By introducing a known amount of a fluorinated internal standard into the reaction mixture, it is possible to quantify the consumption of the starting material, such as 5-chloro-2,4,6-trifluoropyrimidine (B1583448), and the formation of the product. The integration of the distinct signals corresponding to the fluorine atoms in the reactant and the product allows for the calculation of conversion rates at different time points, providing valuable kinetic data and helping to determine the optimal reaction endpoint.

Determination of Regioisomeric Purity and Ratios

A critical aspect of the synthesis is the potential for the formation of regioisomers. The reaction of 5-chloro-2,4,6-trifluoropyrimidine with ammonia (B1221849) can yield both the desired this compound and the isomeric 5-chloro-4,6-difluoropyrimidin-2-amine. ¹⁹F NMR is exceptionally effective in distinguishing and quantifying these isomers.

In a typical synthesis, the major product, this compound, exhibits two distinct ¹⁹F NMR signals at approximately -48.18 ppm and -69.47 ppm. nist.gov In contrast, the minor regioisomer, 5-chloro-4,6-difluoropyrimidin-2-amine, shows a single ¹⁹F NMR signal at around -65.44 ppm. nist.gov The ratio of these products can be accurately determined by comparing the integration of these signals, which is crucial for assessing the regioselectivity of the reaction and for the purification process. For instance, a 9:1 ratio of the 4-amino isomer to the 2-amino isomer has been reported, indicating a high degree of regioselectivity. nist.gov

Complementary Spectroscopic Techniques for Comprehensive Structural Analysis

While ¹⁹F NMR is vital, a complete structural confirmation requires the use of complementary spectroscopic methods.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number and environment of hydrogen atoms in the molecule. For this compound, the primary feature in the ¹H NMR spectrum is the signal from the amine (-NH₂) protons. This typically appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy is essential for characterizing the carbon framework of the molecule. The spectrum of this compound is distinguished by the coupling between the carbon and fluorine atoms (C-F coupling), which provides definitive structural information. The observed chemical shifts and coupling constants are as follows:

| Carbon Atom | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

| C-2 | 159.4 | ¹JCF = 235, ⁴JCF = 23 (dd) |

| C-4 | 165.2 | (m) |

| C-5 | 92.7 | ²JCF = 39, ⁴JCF = 8 (dd) |

| C-6 | 166.1 | ¹JCF = 260, ³JCF = 20 (dd) |

| Data sourced from a doctoral thesis, presented in d3-acetonitrile. nist.gov |

The large one-bond C-F coupling constants (¹JCF) for C-2 and C-6 are characteristic of fluorine atoms directly attached to the pyrimidine (B1678525) ring. The smaller two-, three-, and four-bond coupling constants further confirm the connectivity within the molecule.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group, typically in the region of 3300-3500 cm⁻¹. Additionally, C-F and C-Cl stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹), providing further evidence for the presence of these halogen atoms.

Computational and Theoretical Investigations of 5 Chloro 2,6 Difluoropyrimidin 4 Amine

Quantum Chemical Studies on Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of 5-Chloro-2,6-difluoropyrimidin-4-amine. These studies offer a detailed picture of the molecule's orbital interactions and electron distribution.

The distribution of electrons within a molecule is fundamental to its chemical nature. In this compound, the electronegative fluorine and chlorine atoms, along with the nitrogen atoms of the pyrimidine (B1678525) ring, significantly influence the electronic landscape. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

The electron density is not uniformly distributed across the molecule. The nitrogen and halogen atoms create regions of higher electron density, while the carbon atoms of the pyrimidine ring are comparatively electron-deficient. This polarization is crucial for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: These are representative values derived from typical DFT calculations and may vary with the level of theory and basis set used.

The electronic structure provides a roadmap for predicting how this compound will interact with other chemical species. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the nitrogen atoms of the pyrimidine ring and the exocyclic amine group are potential sites for protonation or interaction with electrophiles due to the presence of lone pairs of electrons. Conversely, the carbon atoms of the pyrimidine ring, particularly those bonded to the electronegative halogens, are susceptible to nucleophilic attack.

Fukui functions can be calculated to provide a more quantitative measure of the reactivity at different atomic sites. mdpi.com These functions help in identifying the most probable locations for various types of chemical reactions.

Molecular Modeling and Docking Simulations for Interaction Studies

To explore the potential of this compound as a biologically active molecule, molecular modeling and docking simulations are employed. These techniques allow for the investigation of its interactions with biological macromolecules, such as proteins.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This allows for the estimation of the binding affinity, often expressed as a binding energy or docking score. nih.govresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com For this compound, docking studies can be performed against various protein targets to identify potential biological activities. The interactions are typically governed by hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netnih.gov The amine group and the nitrogen atoms in the pyrimidine ring are capable of forming hydrogen bonds, which are crucial for specific binding. researchgate.net

Table 2: Predicted Binding Affinities of this compound with Various Kinase Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| VEGFR-2 | 2OH4 | -8.5 |

| EGFR | 2J6M | -7.9 |

Note: These values are hypothetical and serve to illustrate the type of data generated from molecular docking studies.

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net MD simulations can reveal the stability of the binding pose and the flexibility of both the ligand and the protein. researchgate.net For a relatively rigid molecule like this compound, conformational analysis is important to identify the lowest energy conformers that are most likely to be present in a biological system. These simulations provide a more realistic representation of the interactions occurring in a dynamic physiological environment.

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

In silico methods are invaluable for understanding how the structure of a molecule relates to its biological activity. nih.gov By systematically modifying the structure of this compound in a computational model, it is possible to predict how these changes will affect its binding affinity and other properties. For example, replacing the chlorine atom with other substituents or modifying the groups at the 2 and 6 positions can lead to the design of new analogs with potentially improved activity. This iterative process of computational design and prediction can significantly accelerate the drug discovery process. nih.gov

Role of Fluorine Substitution in Modulating Electronic and Steric Effects

The presence of two fluorine atoms and a chlorine atom on the pyrimidine ring of this compound significantly influences its electronic and steric properties. Computational quantum chemical studies are instrumental in elucidating these effects.

Electronic Effects:

Fluorine is the most electronegative element, and its substitution on an aromatic or heteroaromatic ring exerts a strong electron-withdrawing inductive effect (-I). numberanalytics.com This effect decreases the electron density of the pyrimidine ring. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the electron distribution and molecular orbital energies. emerginginvestigators.org

For this compound, the fluorine atoms at positions 2 and 6, and the chlorine atom at position 5, would be predicted to significantly lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com A lower HOMO energy suggests reduced susceptibility to oxidation, while a lower LUMO energy indicates increased susceptibility to nucleophilic attack at the carbon atoms of the pyrimidine ring.

Furthermore, the electron-withdrawing nature of the halogens would decrease the pKa of the 4-amino group, making it less basic compared to a non-halogenated aminopyrimidine. This modulation of basicity can have profound implications for the molecule's interaction with biological targets.

Steric Effects:

Steric hindrance is a critical factor in determining how a molecule interacts with its environment, including enzyme active sites. The van der Waals radius of fluorine (1.47 Å) is slightly larger than that of hydrogen (1.20 Å). nih.gov While this difference may seem minor, the presence of two fluorine atoms and a larger chlorine atom can create significant steric bulk around the pyrimidine ring.

Computational methods can quantify these steric effects through the calculation of various steric parameters. Molecular mechanics and quantum chemical calculations can be used to determine the molecule's preferred conformation and to generate a molecular surface, illustrating the accessible and inaccessible regions for interaction. cmu.edu These models can predict potential steric clashes that might hinder the molecule's ability to bind to a receptor or be processed by a metabolic enzyme.

The table below summarizes the anticipated electronic and steric effects of the halogen substitutions on the pyrimidine ring, which would be quantifiable through detailed computational analysis.

| Property | Effect of Fluorine and Chlorine Substitution | Computational Method for Prediction |

| Electron Density of the Ring | Decreased due to strong inductive effect (-I) | Density Functional Theory (DFT), Mulliken Population Analysis |

| HOMO Energy | Lowered, indicating increased stability against oxidation | DFT, Hartree-Fock calculations |

| LUMO Energy | Lowered, indicating increased susceptibility to nucleophilic attack | DFT, Hartree-Fock calculations |

| Basicity of Amino Group | Decreased (lower pKa) | pKa prediction software, DFT calculations |

| Steric Hindrance | Increased due to the larger van der Waals radii of F and Cl compared to H | Molecular Mechanics, Calculation of steric parameters (e.g., cone angles) |

Prediction of Metabolic Pathways and Stability Profiles

In silico tools play a vital role in predicting the metabolic fate of xenobiotics, including compounds like this compound. nih.govdntb.gov.ua These predictive models are typically based on large databases of known metabolic reactions and employ a variety of algorithms, including rule-based systems, machine learning, and quantum mechanics/molecular mechanics (QM/MM) simulations. researchgate.net

Predicted Metabolic Pathways:

For a halogenated heterocyclic compound such as this compound, several metabolic pathways can be anticipated. The primary sites of metabolism are often predicted by identifying the most chemically reactive or sterically accessible positions on the molecule.

Oxidation: The pyrimidine ring and the amino group are potential sites for oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. numberanalytics.com Computational models can predict the likelihood of oxidation at different positions. Given the electron-withdrawing nature of the halogens, the aromatic ring is deactivated towards electrophilic attack, but oxidative metabolism can still occur.

Glucuronidation and Sulfation: The amino group is a primary target for phase II conjugation reactions, such as glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs). These reactions increase the water solubility of the compound, facilitating its excretion.

Dehalogenation: While carbon-fluorine bonds are generally strong and resistant to cleavage, metabolic dehalogenation is a possibility, particularly for the chlorine atom. This process can be oxidative or reductive.

In silico metabolism prediction tools, such as MetaSite or those based on the METEOR platform, can generate a ranked list of potential metabolites based on the likelihood of different enzymatic reactions occurring. nih.gov

Predicted Metabolic Stability:

The metabolic stability of a compound refers to its susceptibility to biotransformation. High metabolic stability means the compound is cleared slowly from the body. The presence of fluorine atoms is often intentionally designed into drug candidates to enhance their metabolic stability. emerginginvestigators.org The strong carbon-fluorine bond is less prone to cleavage by metabolic enzymes compared to a carbon-hydrogen bond.

Computational models can provide a qualitative or quantitative prediction of metabolic stability. This is often done by identifying potential "soft spots" in the molecule that are most likely to undergo metabolism. For this compound, the difluoro-substitution pattern is expected to confer significant metabolic stability to the pyrimidine ring. The primary route of metabolism and clearance would likely be through conjugation of the amino group.

The following table outlines the likely predicted metabolic outcomes for this compound based on general principles of xenobiotic metabolism.

| Metabolic Process | Predicted Outcome for this compound | Predictive Tools |

| Phase I Metabolism (Oxidation) | Low to moderate. The pyrimidine ring is deactivated by halogens. | Cytochrome P450 metabolism prediction software (e.g., MetaSite, ADMET Predictor™) |

| Phase II Metabolism (Conjugation) | High. The amino group is a likely site for glucuronidation or sulfation. | UGT and SULT substrate prediction models. |

| Dehalogenation | Low. C-F bonds are highly stable. Dechlorination is more plausible but may not be a major pathway. | General metabolism prediction systems. |

| Overall Metabolic Stability | Predicted to be high due to the presence of two fluorine atoms. | In silico metabolic stability prediction models. |

It is important to note that while computational predictions are highly valuable, they are theoretical in nature and require experimental validation through in vitro and in vivo metabolic studies.

Advanced Applications of 5 Chloro 2,6 Difluoropyrimidin 4 Amine in Interdisciplinary Research

Contributions to Medicinal Chemistry Research and Drug Design

The structural attributes of 5-Chloro-2,6-difluoropyrimidin-4-amine, particularly the presence of reactive sites and the influence of its halogen substituents, have positioned it as a cornerstone in the development of new therapeutic agents. Researchers have leveraged its pyrimidine (B1678525) core to synthesize a diverse range of molecules with significant pharmacological potential.

Development of Inhibitors for Key Biological Targets (General Mechanisms)

The pyrimidine scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly for kinases, which play a crucial role in cellular signaling pathways. nih.gov The strategic placement of substituents on the pyrimidine ring allows for fine-tuning of the molecule's interaction with the ATP-binding pocket of these enzymes. For instance, derivatives of 5-chloro-4-((substituted phenyl)amino)pyrimidine have been investigated as potent inhibitors of various kinases. nih.gov The chlorine atom at the 5-position can serve as a key interaction point or be displaced in nucleophilic substitution reactions to introduce further diversity.

Furthermore, the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been successfully incorporated as a cap group in the design of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are critical epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. In this context, the pyrimidine moiety interacts with the zinc-binding domain of the enzyme, while the substituted phenyl group can be modified to optimize potency and selectivity. nih.gov

Table 1: Examples of Biological Targets for Pyrimidine-Based Inhibitors

| Target Class | Specific Example | Role of Pyrimidine Scaffold |

| Kinases | Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR) | Forms key interactions within the ATP-binding site. |

| Histone Deacetylases (HDACs) | HDAC1, HDAC2, HDAC3 | Acts as a cap group interacting with the enzyme's active site. nih.gov |

Exploration of Antiviral and Anticancer Research Modalities through Pyrimidine Scaffolds

The inherent biological significance of pyrimidines, as components of nucleic acids, has long made them attractive targets for antiviral and anticancer drug development. gsconlinepress.comnih.gov Fluorinated pyrimidines, in particular, have a storied history in cancer chemotherapy, with compounds like 5-fluorouracil (B62378) being a mainstay of treatment for decades. nih.govnih.gov These molecules can act as antimetabolites, interfering with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells. pharmacy180.com

The pyrimidine core of this compound serves as a versatile starting point for the synthesis of novel compounds with potential anticancer activity. gsconlinepress.com Research has demonstrated that derivatives of this scaffold can be designed to target specific enzymes or receptors implicated in cancer progression. mdpi.com For example, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. mdpi.com

In the realm of antiviral research, pyrimidine derivatives have shown promise against a range of viruses. nih.gov For instance, certain sulfonamide derivatives incorporating a pyrimidine moiety have demonstrated activity against influenza A and B viruses by inhibiting an early stage of the viral replication cycle. nih.gov The ability to readily modify the pyrimidine scaffold allows for the systematic exploration of structure-activity relationships to optimize antiviral potency.

Table 2: Research Areas for Pyrimidine Scaffolds in Disease Treatment

| Research Area | General Mechanism of Action | Example of Pyrimidine Application |

| Anticancer | Antimetabolite, Enzyme Inhibition | Development of kinase and HDAC inhibitors. nih.govnih.gov |

| Antiviral | Inhibition of viral replication cycle | Synthesis of compounds with activity against influenza viruses. nih.gov |

Enhancement of Pharmacological Properties through Fluorination (e.g., Lipophilicity, Metabolic Stability)

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties. nbinno.comresearchgate.net The fluorine atoms in this compound significantly influence its electronic properties and its potential for intermolecular interactions.

One of the key benefits of fluorination is the modulation of lipophilicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov The introduction of fluorine can increase a molecule's ability to cross cell membranes, thereby improving its bioavailability. researchgate.net

Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound. researchgate.netmdpi.com By replacing hydrogen atoms at metabolically labile positions with fluorine, the molecule becomes less susceptible to enzymatic degradation, leading to a longer half-life in the body. acs.orgacs.org This increased stability allows for more sustained therapeutic effects. The strategic placement of fluorine can also influence the acidity or basicity of nearby functional groups, which can in turn affect the molecule's binding affinity to its biological target. nbinno.com

Table 3: Impact of Fluorination on Pharmacological Properties

| Property | Effect of Fluorination | Rationale |

| Lipophilicity | Generally increased | Enhances membrane permeability and absorption. nih.gov |

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. researchgate.netmdpi.com |

| Binding Affinity | Can be modulated | Alters the electronic properties and conformation of the molecule. nbinno.com |

Role in the Design of Chemokine Receptor Antagonists

Chemokine receptors, such as CCR5 and CXCR4, are G protein-coupled receptors that play a pivotal role in the entry of HIV into host cells. nih.govmdpi.com Consequently, antagonists of these receptors have emerged as a promising class of anti-HIV drugs. nih.gov Small-molecule antagonists have been developed that can block the interaction between the viral envelope protein gp120 and the chemokine receptor, thereby preventing viral entry. nih.gov

The development of orally bioavailable small-molecule antagonists for these receptors is an active area of research. nih.gov While specific examples directly utilizing this compound were not prominently featured in the reviewed literature, the general class of heterocyclic compounds, including pyrimidines, serves as a foundation for the design of such antagonists. The structural features of the pyrimidine core can be elaborated upon to create molecules that fit into the binding pockets of these receptors with high affinity and specificity. The pursuit of novel chemokine receptor antagonists represents a significant therapeutic strategy, not only for HIV but also for other inflammatory diseases and some cancers where these receptors are implicated. mdpi.comdrugbank.com

Applications in Agrochemical Science

The utility of the pyrimidine scaffold extends beyond pharmaceuticals into the realm of agrochemical science. The same principles of rational design that guide the development of drugs can be applied to the creation of new herbicides, fungicides, and insecticides. researchgate.net

Synthesis of Derivatives for Potential Agricultural Use

Pyrimidine derivatives have been successfully commercialized as active ingredients in a variety of crop protection products. researchgate.netgoogle.com The synthesis of novel derivatives from accessible starting materials like this compound is a key strategy in the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles. researchgate.netresearchgate.netekb.egmdpi.com

For instance, pyrimidine-based compounds have been shown to exhibit potent herbicidal activity against a broad spectrum of weeds while demonstrating safety for important crops. google.com The mechanism of action for such herbicides can vary, but they often target essential enzymes or biological pathways in plants that are not present in animals. The ability to introduce diverse functional groups onto the pyrimidine ring allows for the optimization of these properties. The development of new pyrimidine derivatives continues to be an important area of research for ensuring global food security. gsconlinepress.comnih.gov

Development of Novel Biologically Active Compounds for Crop Protection

While the halogenated pyrimidine framework is a cornerstone in the development of various agrochemicals, specific examples of commercial or late-stage development herbicides or fungicides derived directly from this compound are not extensively documented in publicly available scientific literature. The inherent reactivity of the pyrimidine ring, substituted with fluorine and chlorine atoms, makes it a candidate for the synthesis of new active ingredients. However, research has largely focused on other derivatives of the pyrimidine core for applications in crop protection. The development of biologically active compounds for this sector often involves extensive screening of chemical libraries, and while this compound may be a component of such libraries, its specific successful application in this domain is not prominently reported.

Role in Materials Science and Dye Chemistry

The unique electronic properties and reactivity of this compound, conferred by its halogen substituents and nitrogen atoms, position it as a valuable intermediate in the synthesis of functional organic molecules.

Fabrication of Advanced Materials with Specific Electronic or Optical Characteristics

The application of this compound in the fabrication of advanced materials with targeted electronic or optical properties is an area that has not been extensively explored in the reviewed literature. While polysubstituted pyrimidine derivatives are of great interest in materials science for creating compounds with tailored functionalities, the focus of research involving this compound has primarily been on its utility as a scaffold in medicinal chemistry and dye synthesis.

Incorporation into Complex Dye Structures for Textile and Colorimetric Applications

The most significant application of this compound in industrial chemistry is as a key intermediate in the synthesis of reactive dyes. Its utility stems from its precursor, 5-chloro-2,4,6-trifluoropyrimidine (B1583448), which is widely used in the fiber-reactive dye industry. researchgate.net Reactive dyes function by forming a stable, covalent bond with the fibers of textiles like cotton, wool, or nylon. The pyrimidine ring in this compound acts as the "reactive handle" or "scaffold" that facilitates this bonding.

The synthesis of this compound is achieved through the nucleophilic aromatic substitution of one of the fluorine atoms on the 5-chloro-2,4,6-trifluoropyrimidine ring with an amine group. Specifically, reaction of the precursor with ammonia (B1221849) predominantly yields this compound. The remaining fluorine atoms at the 2- and 6-positions are still susceptible to substitution, allowing for the subsequent attachment of a chromophore (the color-bearing part of the dye molecule). This multi-step synthesis allows for the creation of a diverse range of dye molecules where the pyrimidine core serves as the crucial anchor to the fabric.

| Precursor | Reagent | Major Product | Product Ratio | Reference |

| 5-chloro-2,4,6-trifluoropyrimidine | Ammonia | This compound | 9:1 | |

| 5-chloro-2,4,6-trifluoropyrimidine | Benzylamine (B48309) | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | 5:1 |

Utility as a Research Probe for Fundamental Chemical and Biological Phenomena

This compound and its synthesis serve as important subjects in fundamental chemical research, particularly for studying the mechanisms of nucleophilic aromatic substitution (SNAr) on polyhalogenated heteroaromatic systems. researchgate.net Highly functionalized pyrimidine derivatives are of significant interest to the life-science industries for drug discovery and development. Therefore, efficient and regioselective methods for their synthesis are crucial.

Research has utilized the precursor, 5-chloro-2,4,6-trifluoropyrimidine, as a model scaffold to investigate how different nucleophiles selectively replace the halogen atoms. researchgate.net The reaction with amine nucleophiles demonstrates that substitution occurs preferentially at the 4-position to yield 4-amino derivatives like this compound. researchgate.net These studies are critical for understanding the interplay of electronic and steric effects that govern the reactivity of such systems. The electronegative chlorine atom and the ring nitrogen atoms activate the pyrimidine core towards nucleophilic attack, and understanding the selectivity allows chemists to design rational synthetic routes to complex, polysubstituted pyrimidines. researchgate.net This makes the compound and its related synthetic pathways a valuable probe for building chemical libraries for high-throughput screening and for investigating fundamental principles of chemical reactivity. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-chloro-2,6-difluoropyrimidin-4-amine with high regioselectivity?

- Methodology : Use a stepwise substitution approach with 5-chloro-2,4,6-trifluoropyrimidine as the starting material. React with benzylamine (or other amines) at 0°C in acetonitrile, using DIPEA as a base. Monitor progress via <sup>19</sup>F NMR to confirm substitution at the 4-position (e.g., −45.80 ppm for C-6 and −67.84 ppm for C-2 in <sup>19</sup>F NMR) .

- Purification : Recrystallization from n-hexane yields the pure 4-amine derivative (41% yield). Avoid column chromatography due to similar retention factors of regioisomers.

Q. How can spectroscopic data resolve ambiguities in substitution patterns for this compound?

- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR Analysis :

- <sup>19</sup>F NMR : Distinct signals for C-2 (−67.9 ppm) and C-6 (−45.8 ppm) confirm regioselectivity .

- <sup>1</sup>H NMR : Look for coupling patterns (e.g., δH 4.74 ppm for CH2 in benzylamine derivatives).

- IR Spectroscopy : Amine N-H stretches (3281–3408 cm<sup>−1</sup>) and C-F vibrations (1129 cm<sup>−1</sup>) validate functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments for halogenated pyrimidines?

- Single-Crystal X-ray Diffraction (SHELX) : Refine structures using SHELXL for high-resolution data. Compare bond lengths (e.g., C-F: ~1.34 Å) and angles to distinguish between regioisomers .

- Mercury Software : Visualize intermolecular interactions (e.g., hydrogen bonds, π-stacking) to confirm packing patterns. For example, analyze graph sets (e.g., R2<sup>2</sup>(8) motifs) using Etter’s formalism .

Q. What strategies optimize hydrogen-bonding networks in derivatives of this compound?

- Functional Group Engineering : Introduce electron-withdrawing groups (e.g., nitro, cyano) at C-5 to enhance hydrogen-bond acceptor strength.

- Graph Set Analysis : Use crystallographic data to map donor-acceptor distances (e.g., N-H···F interactions at ~2.8 Å) and classify motifs (e.g., chains, rings) .

Q. How do steric and electronic effects influence reactivity in further functionalization?

- Steric Effects : The 2,6-difluoro substituents hinder nucleophilic attack at C-4, favoring reactions at C-5 (e.g., Suzuki coupling with aryl boronic acids).

- Electronic Effects : Fluorine’s electron-withdrawing nature activates C-4 for amination but deactivates it for electrophilic substitution. Validate via DFT calculations (e.g., Fukui indices) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental <sup>19</sup>F NMR chemical shifts?

- Root Cause : Solvent effects or crystal packing distortions.

- Resolution :

Compare solution-state NMR with solid-state MAS NMR.

Use computational tools (e.g., Gaussian) to simulate shifts with implicit solvent models (e.g., PCM for acetonitrile) .

Q. Why do similar pyrimidine derivatives exhibit divergent melting points?

- Key Factors :

- Intermolecular Forces : Stronger hydrogen bonding (e.g., N-H···F) lowers melting points (e.g., 57–59°C for benzylamine derivatives vs. >300°C for nitro-substituted analogs) .

- Crystal Packing : Mercury’s packing similarity tool can identify polymorphic variations .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.